2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone
Overview
Description
2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone is a useful research compound. Its molecular formula is C25H23N3O2S and its molecular weight is 429.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 429.15109816 g/mol and the complexity rating of the compound is 543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Wurfer and Badea (2021) detailed the synthesis of new compounds, including the ketone form of the mentioned compound and its reduced form, (R,S)-2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol, through alkylation in alkaline conditions and reduction at the carbonyl group. These compounds are characterized by various spectroscopic techniques, indicating their novelty in the literature Flavius-Gabriel Wurfer & V. Badea, 2021.
Antioxidant and Anticancer Activity
A study by Tumosienė et al. (2020) explored the antioxidant and anticancer activities of novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which is structurally related to the compound . The research found that some derivatives exhibited significant antioxidant activity, surpassing that of ascorbic acid, and showed selective cytotoxicity against glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. This indicates the potential therapeutic applications of these compounds in treating certain cancers I. Tumosienė, K. Kantminienė, Arnas Klevinskas, V. Petrikaitė, I. Jonuškienė, & V. Mickevičius, 2020.
Molecular Docking Studies
FathimaShahana and Yardily (2020) conducted a comprehensive study involving the synthesis, quantification, DFT calculation, and molecular docking of a novel compound closely related to the one . Their research aimed to elucidate the structure, optimize it using density functional theory, and understand its antiviral activity through molecular docking. This study highlights the potential of such compounds in developing antiviral agents M. FathimaShahana & A. Yardily, 2020.
Synthesis of Derivatives with Anti-inflammatory Activity
Labanauskas et al. (2004) reported the synthesis of new S-alkylated derivatives with notable anti-inflammatory activity. This research emphasizes the chemical versatility and potential pharmacological benefits of the compound's derivatives, offering a foundation for developing new anti-inflammatory agents L. Labanauskas, E. Udrenaite, P. Gaidelis, & A. Brukštus, 2004.
Properties
IUPAC Name |
2-[[4-(4-methoxyphenyl)-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S/c1-30-22-15-13-21(14-16-22)28-24(17-12-19-8-4-2-5-9-19)26-27-25(28)31-18-23(29)20-10-6-3-7-11-20/h2-11,13-16H,12,17-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBBEACYXDQOKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=CC=C3)CCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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